molecular formula C14H18F2N2O2 B6897891 N-[3-(difluoromethyl)phenyl]-3-ethylmorpholine-4-carboxamide

N-[3-(difluoromethyl)phenyl]-3-ethylmorpholine-4-carboxamide

Cat. No.: B6897891
M. Wt: 284.30 g/mol
InChI Key: XSFFKMSRILMMCC-UHFFFAOYSA-N
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Description

N-[3-(difluoromethyl)phenyl]-3-ethylmorpholine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a difluoromethyl group attached to a phenyl ring, which is further connected to a morpholine ring substituted with an ethyl group and a carboxamide group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(difluoromethyl)phenyl]-3-ethylmorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O2/c1-2-12-9-20-7-6-18(12)14(19)17-11-5-3-4-10(8-11)13(15)16/h3-5,8,12-13H,2,6-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFFKMSRILMMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COCCN1C(=O)NC2=CC=CC(=C2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(difluoromethyl)phenyl]-3-ethylmorpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the difluoromethylated phenyl precursor. One common method involves the difluoromethylation of aniline derivatives using difluoromethylation reagents. The resulting difluoromethylated aniline is then subjected to further reactions to introduce the morpholine and carboxamide functionalities.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of appropriate catalysts and reaction conditions is crucial to achieve the desired product on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[3-(difluoromethyl)phenyl]-3-ethylmorpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated phenyl ketones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

N-[3-(difluoromethyl)phenyl]-3-ethylmorpholine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(difluoromethyl)phenyl]-3-ethylmorpholine-4-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The morpholine ring and carboxamide group also contribute to the compound’s overall pharmacological profile by influencing its solubility, stability, and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(trifluoromethyl)phenyl]-3-ethylmorpholine-4-carboxamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    N-[3-(fluoromethyl)phenyl]-3-ethylmorpholine-4-carboxamide: Contains a fluoromethyl group instead of a difluoromethyl group.

    N-[3-(methyl)phenyl]-3-ethylmorpholine-4-carboxamide: Lacks the fluorine atoms, having a simple methyl group.

Uniqueness

N-[3-(difluoromethyl)phenyl]-3-ethylmorpholine-4-carboxamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable candidate for drug development and other applications.

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